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molecular formula C5H4BrFN2 B1442313 5-Bromo-4-fluoropyridin-2-amine CAS No. 944401-69-8

5-Bromo-4-fluoropyridin-2-amine

Cat. No. B1442313
M. Wt: 191 g/mol
InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563549B2

Procedure details

N-Bromosuccinimide (126 mg, 0.71 mmol) was added to a solution of 4-fluoropyridin-2-amine TFA salt (162 mg, 0.72 mmol) in acetonitrile (4 mL) in an aluminum foil-wrapped flask in a darkened hood. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4-fluoropyridin-2-amine as an ivory solid (92 mg, 67%). LC/MS (m/z): 190.9/192.9 (MH+), Rt 1.02 minutes.
Quantity
126 mg
Type
reactant
Reaction Step One
Name
4-fluoropyridin-2-amine TFA salt
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.OC(C(F)(F)F)=O.[F:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([NH2:23])[CH:18]=1>C(#N)C>[Br:1][C:22]1[C:17]([F:16])=[CH:18][C:19]([NH2:23])=[N:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
126 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
4-fluoropyridin-2-amine TFA salt
Quantity
162 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.FC1=CC(=NC=C1)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature in darkness for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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